N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

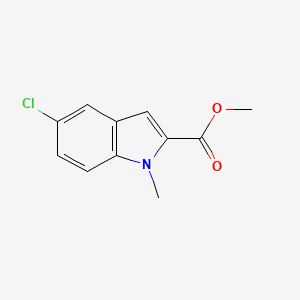

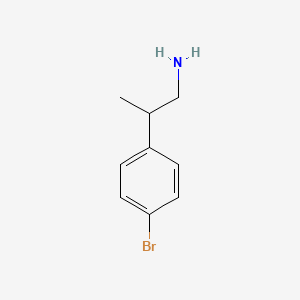

N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine is a biochemical used for proteomics research . It has a molecular formula of C15H16ClNO and a molecular weight of 261.75 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group substituted with a chlorine atom at the para position and a methoxyphenyl group . The exact 3D structure is not provided in the search results.Scientific Research Applications

1. Synthesis and Spectral Analysis in Coumarin Derivatives

N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine is utilized in the synthesis of novel coumarin derivatives. A specific reaction involving 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine led to the formation of a new coumarin derivative, which was analyzed using NMR techniques (Dekić et al., 2020).

2. Synthesis of Dicarboxylic Acid Amides and Diamides

This chemical compound plays a critical role in synthesizing dicarboxylic acid amides and diamides. By reacting (4-methoxyphenyl)methanamine with different compounds, various N,N'-disubstituted oxamides and aryloxamides are synthesized, indicating its versatility in creating complex organic molecules (Aghekyan et al., 2018).

3. Squalene Epoxidase Inhibition

A derivative of this compound, NB-598, demonstrates its potential as a competitive inhibitor of squalene epoxidase. This inhibition plays a significant role in cholesterol biosynthesis, highlighting its application in studying lipid metabolism (Horie et al., 1990).

4. Application in Crystallography

The compound has been used in crystallography studies. For instance, a study on (2-Methoxybenzyl)(2-methoxybenzylidene)azanium (2-methoxyphenyl)methanaminium tetrachloridozincate(II) monohydrate, derived from this chemical, illustrates its application in understanding molecular structures and interactions (El Glaoui et al., 2010).

5. Antimicrobial Activities

It serves as a precursor in synthesizing quinoline derivatives with antimicrobial properties. This is indicative of its potential in pharmaceutical research, especially in developing new antimicrobial agents (Thomas et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNHILDWJKZSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2721965.png)

![(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2721968.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2721969.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2721970.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2721973.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2721981.png)

![2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate](/img/structure/B2721986.png)